N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrCl2N3O/c19-14-3-1-2-4-17(14)22-18(25)12-23-7-9-24(10-8-23)13-5-6-15(20)16(21)11-13/h1-6,11H,7-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLERSXYAMOXWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrCl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide is C18H18BrCl2N3O. It features a bromophenyl group and a piperazine moiety, which are critical for its biological activity. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperazine have been evaluated for their efficacy against various bacterial strains. In vitro studies show that modifications to the piperazine ring can enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
| N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide | TBD | TBD |
Anticancer Activity
The anticancer potential of N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide has been evaluated using various cancer cell lines. For example, compounds with similar piperazine structures have shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay results indicate that the compound could inhibit cell proliferation significantly.
Case Study: MCF7 Cell Line Evaluation
- Method : SRB assay
- IC50 Value : TBD (To Be Determined)
- Comparison : Similar compounds showed IC50 values ranging from 10 µM to 50 µM.
The mechanism by which N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide exerts its effects is likely linked to its interaction with specific receptors in the body. Studies on related compounds suggest that they may act as antagonists or partial agonists at dopamine receptors (D3 subtype), which are implicated in various neurological disorders.
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of both the bromophenyl and dichlorophenyl groups in modulating the biological activity of the compound. Variations in these substituents can lead to significant changes in potency and selectivity for target receptors.
Key Findings:
- Bromine Substitution : Enhances lipophilicity and receptor binding.
- Chlorine Substitution : Influences the electronic properties and overall stability.
Toxicological Profile
According to safety data sheets, N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide exhibits potential skin and eye irritation upon contact. Inhalation may also lead to respiratory irritation. These findings underscore the necessity for careful handling during research applications .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s pharmacological and physicochemical properties can be contextualized through comparisons with analogs (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological Implications
- Receptor Binding : The 3,4-dichlorophenyl group in the target compound may enhance affinity for serotonin (5-HT₁ₐ/5-HT₂) or dopamine D₂ receptors compared to analogs with methyl or single-halogen substituents .
- Anticonvulsant Activity : Compounds in with trifluoromethyl groups (e.g., Compound 15) exhibit anticonvulsant properties, suggesting that electron-withdrawing substituents on the phenyl ring improve activity .
- Enzyme Inhibition : highlights a related compound (SMILES: c1(ccc(c(c1)Cl)Cl)CNC(=O)CN1C(=O)c2cc(ccc2N=C1)N1CCN(CC1)C(=O)C1CCCC1) with IC₅₀ = 0.0012 µM against Autotaxin, suggesting the dichlorophenyl-acetamide scaffold is critical for potency .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
